molecular formula C12H9N3O B6178858 4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 2624141-80-4

4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No. B6178858
CAS RN: 2624141-80-4
M. Wt: 211.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile”, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . The reaction proceeds by Michael addition–elimination on the β-carbon atom of the enone by the more nucleophilic function of the cyanoacetic acid hydrazide, leading to enaminoketone intermediate .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile involves the condensation of an aldehyde with an enaminone followed by cyclization and subsequent reaction with a cyanide source to form the final product.", "Starting Materials": [ "Benzaldehyde", "Methyl acetoacetate", "Ammonium acetate", "Sodium cyanide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde with methyl acetoacetate in the presence of ammonium acetate to form the enaminone intermediate.", "Step 2: Cyclization of the enaminone intermediate to form the dihydropyridine intermediate.", "Step 3: Reaction of the dihydropyridine intermediate with sodium cyanide in ethanol to form the final product, 4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile." ] }

CAS RN

2624141-80-4

Product Name

4-amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile

Molecular Formula

C12H9N3O

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.